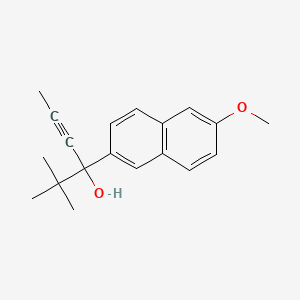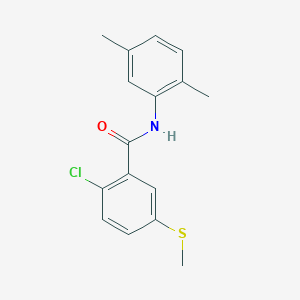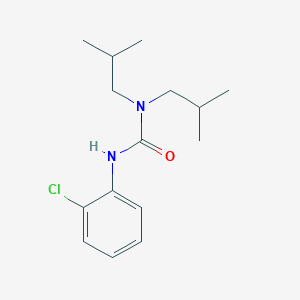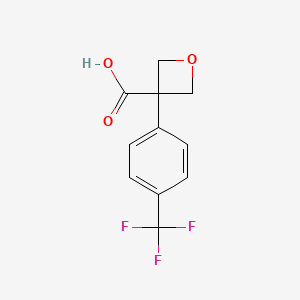
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5Br2NO. It is characterized by the presence of two bromine atoms, a methyl group, and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 5-methyl-1H-pyrrole-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3,4-dibromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-dibromo-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5 position.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains an ester group instead of an aldehyde group.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains an amide group and a phenyl group.
Uniqueness: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both bromine atoms and a methyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
38997-06-7 |
|---|---|
Fórmula molecular |
C6H5Br2NO |
Peso molecular |
266.92 g/mol |
Nombre IUPAC |
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-3-5(7)6(8)4(2-10)9-3/h2,9H,1H3 |
Clave InChI |
CWKDCIICPPTKFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)



![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)

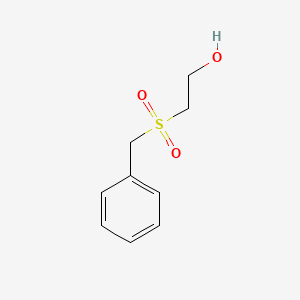
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
